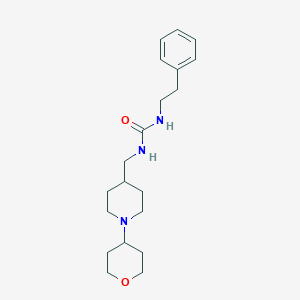
1-phenethyl-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-phenethyl-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea” is a chemical compound used in scientific research. It displays diverse applications, ranging from drug development to material synthesis, thanks to its unique structure and properties1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, it’s worth noting that compounds with similar structures are often used as intermediates in organic synthesis and medicinal chemistry2.Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. It includes a phenethyl group, a urea group, a tetrahydropyran ring, and a piperidine ring1.Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound. However, compounds with similar structures can undergo various chemical reactions. For example, the carbonyl group in a related compound, “1-(tetrahydro-2H-pyran-4-yl)ethanone”, can react with Wittig reagents to produce various poly-substituted alkene compounds2.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not specified in the available resources. However, similar compounds often have properties like moderate molecular weight and good solubility, which make them suitable for use in drug development and other applications1.Applications De Recherche Scientifique
Anticancer Applications
Compounds with structural similarities, such as urea derivatives, have been investigated for their anticancer properties. For instance, 1-Aryl-3-(2-chloroethyl) ureas have shown cytotoxicity on human adenocarcinoma cells in vitro, indicating potential as anticancer agents (Gaudreault, Lacroix, Pagé, & Joly, 1988).
Material Science and Chemistry
Compounds containing urea functional groups have been applied in the development of new materials. For example, anion tuning of the rheology, morphology, and gelation of a low molecular weight salt hydrogelator has been demonstrated, showcasing the versatility of urea derivatives in material science (Lloyd & Steed, 2011).
Agricultural and Environmental Applications
The microbial degradation of methyleneureas, which are used as slow-release nitrogen fertilizers, underscores the environmental relevance of urea-based compounds. These findings highlight the biodegradation potential and environmental impact of urea-derived materials (Jahns & Kaltwasser, 2000).
Synthesis and Chemical Properties
Research on the synthesis and chemical properties of urea derivatives has contributed significantly to organic chemistry. Studies on the steric protection, metalation, and cleavage of ureas provide insights into synthetic strategies and reaction mechanisms (Hassel & Seebach, 1978).
Safety And Hazards
The safety and hazards associated with this compound are not specified in the available resources. As with any chemical compound, appropriate safety measures should be taken when handling it.
Orientations Futures
The future directions for this compound are not specified in the available resources. However, given its potential applications in drug development and material synthesis, further research into its properties and uses could be beneficial1.
Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, please refer to scientific literature or consult a chemistry professional.
Propriétés
IUPAC Name |
1-[[1-(oxan-4-yl)piperidin-4-yl]methyl]-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2/c24-20(21-11-6-17-4-2-1-3-5-17)22-16-18-7-12-23(13-8-18)19-9-14-25-15-10-19/h1-5,18-19H,6-16H2,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFOPNGPWIPHLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCCC2=CC=CC=C2)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenethyl-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

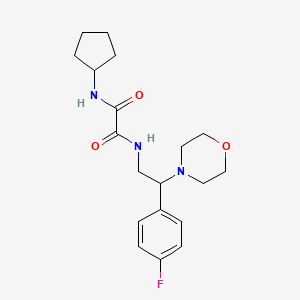
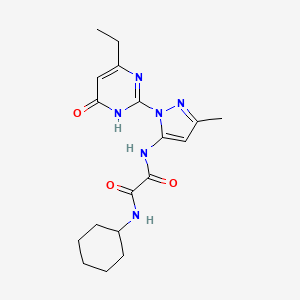
![2-{[4-(2-methylphenoxy)butyl]sulfanyl}-1H-1,3-benzodiazole](/img/structure/B2836940.png)
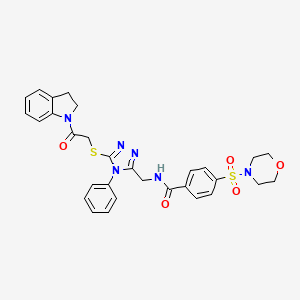
![2-Methyl-3-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]quinoxaline](/img/structure/B2836944.png)
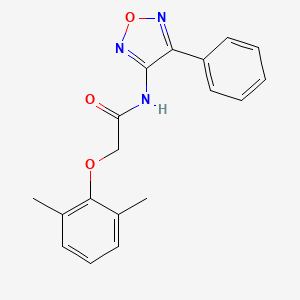
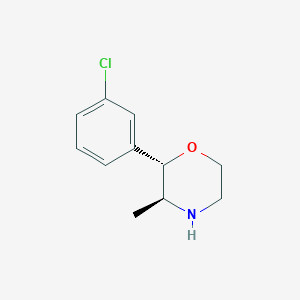
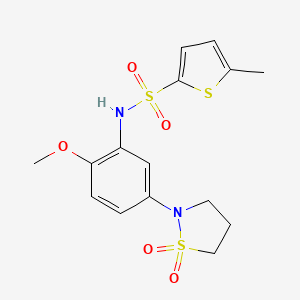
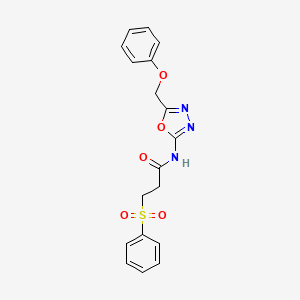
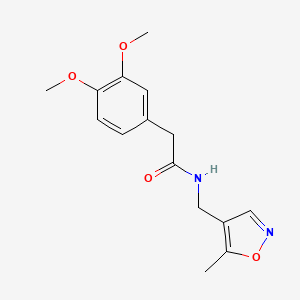
![N-[(2-chlorophenyl)methyl]-2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2836952.png)
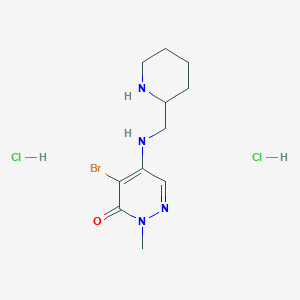
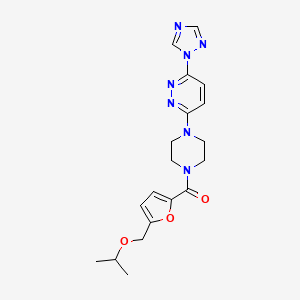
![N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide](/img/structure/B2836958.png)